molecular formula C14H22ClNO2 B2595274 2-(1,4-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-aminehydrochloride CAS No. 2470435-00-6

2-(1,4-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-aminehydrochloride

Cat. No.: B2595274
CAS No.: 2470435-00-6
M. Wt: 271.79
InChI Key: SGCSKXPKFJLYAV-UHFFFAOYSA-N
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Description

2-(1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C14H21NO2 It is a derivative of naphthalene and is characterized by the presence of dimethoxy groups and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-aminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1,4-dimethoxy-5,6,7,8-tetrahydronaphthalene.

    Formation of Ethanamine Side Chain: The ethanamine side chain is introduced through a series of reactions, including alkylation and amination.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The dimethoxy groups and ethanamine side chain can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-aminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,4-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-1-naphthylamine
  • 5,6,7,8-Tetrahydro-2-naphthylamine
  • 2-Naphthylamine

Uniqueness

2-(1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-aminehydrochloride is unique due to its specific substitution pattern and the presence of both dimethoxy groups and an ethanamine side chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(1,4-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-9-10(7-8-15)14(17-2)12-6-4-3-5-11(12)13;/h9H,3-8,15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCSKXPKFJLYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCCC2=C(C(=C1)CCN)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470435-00-6
Record name 2c-g-4 Hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2470435006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2C-G-4 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY0S72C8AA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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